
2-Acetyl-3-methylpyrazine
説明
Historical Context and Discovery
The discovery and characterization of this compound emerged from the broader scientific investigation into pyrazine compounds that began in the mid-20th century. Research into pyrazine derivatives gained momentum as food scientists sought to understand the complex chemical processes underlying flavor development in cooked and processed foods. The compound was formally identified and catalogued with Chemical Abstracts Service registry number 23787-80-6, establishing its place in the chemical literature.
The systematic study of acetylated pyrazines, including this compound, developed alongside advances in analytical chemistry techniques that enabled researchers to isolate and identify these compounds from complex food matrices. Early research focused on understanding how these compounds contributed to the characteristic aromas of roasted and heated foods, particularly in coffee, where pyrazines play crucial roles in defining sensory profiles. The compound's identification in tobacco plants (Nicotiana tabacum) provided additional context for its natural occurrence and biosynthetic pathways.
The establishment of this compound as a significant flavor compound coincided with the development of gas chromatography-mass spectrometry techniques, which allowed researchers to detect and quantify these volatile compounds with unprecedented precision. This analytical capability proved essential for understanding the compound's role in food chemistry and establishing its importance in flavor research.
Significance in Food Chemistry Research
This compound occupies a central position in contemporary food chemistry research, particularly in studies examining Maillard reaction pathways and thermal flavor development. Research has demonstrated that this compound forms through complex chemical reactions between carbonyl compounds and amino groups under heating conditions, making it a valuable marker for understanding food processing effects. The compound's formation through Maillard reactions involves interactions between reducing sugars and amino acids, with specific peptide structures influencing the yield and variety of pyrazines produced.
Comprehensive studies using headspace solid-phase microextraction gas chromatography-mass spectrometry have identified this compound as a key contributor to hazelnut aroma in coffee extracts. This finding has significant implications for coffee quality assessment and flavor profiling, as the compound serves as an indicator of proper roasting conditions and flavor development. Research utilizing comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry has enabled detailed analysis of this compound in complex coffee matrices, overcoming co-elution challenges that previously limited analytical capabilities.
The compound's role in flavor chemistry extends beyond coffee applications. Studies examining pyrazine formation in model systems have revealed that this compound demonstrates higher contents in specific peptide-glucose Maillard models compared to free amino acid controls. These findings indicate that peptide structure significantly influences pyrazine formation, with lysine-containing dipeptides showing enhanced production of this compound under controlled heating conditions.
Table 1: Physical and Chemical Properties of this compound
Position within the Pyrazine Chemical Family
This compound belongs to the acetylated pyrazine subfamily, which represents a structurally distinct group within the broader pyrazine chemical family. This compound shares structural similarities with related acetylated pyrazines, including 2-acetyl-3-ethylpyrazine (Food and Drug Administration Everything Must Acknowledge number 3250), 2-acetyl-3,5-dimethylpyrazine (Food and Drug Administration Everything Must Acknowledge number 3327), and other acetyl-substituted variants. The acetyl functional group at the 2-position and methyl substitution at the 3-position create the compound's distinctive chemical and sensory properties.
Within the pyrazine family classification system, acetylated pyrazines demonstrate enhanced thermal stability compared to their non-acetylated counterparts, making them particularly valuable for applications requiring heat resistance. The presence of the acetyl group influences both the compound's volatility characteristics and its interaction with other flavor compounds, contributing to its effectiveness in complex flavor systems.
Research examining pyrazine derivatives has established that this compound exhibits greater natural ubiquity compared to many related compounds. This widespread occurrence in natural systems positions it as a fundamental component of the pyrazine chemical family and supports its significance in food chemistry applications. The compound's structural characteristics place it within structural class two according to the Joint Food and Agriculture Organization World Health Organization Expert Committee on Food Additives classification system, indicating its recognized safety profile for food applications.
Table 2: Related Acetylated Pyrazines and Their Characteristics
The metabolic pathways for acetylated pyrazines suggest that this compound undergoes reduction of the ketone functional group, similar to other structurally related compounds in this subfamily. This metabolic profile supports the compound's integration within established regulatory frameworks and contributes to its widespread acceptance in commercial applications.
Contemporary research utilizing principal component analysis has demonstrated that this compound exhibits distinct formation patterns in peptide-based Maillard models compared to free amino acid systems. These findings highlight the compound's unique position within pyrazine formation pathways and underscore its importance for understanding the relationship between protein structure and flavor compound development during thermal processing.
特性
IUPAC Name |
1-(3-methylpyrazin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOTZOHYZZWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066932 | |
Record name | 1-(3-Methylpyrazinyl)ethan-1-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
265.00 to 266.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.105-1.114 | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23787-80-6 | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23787-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(3-methyl-2-pyrazinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(3-Methylpyrazinyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methylpyrazinyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYL-3-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U5TEW2Y2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Acetyl-3-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Synthetic Routes and Reaction Conditions: 2-Acetyl-3-methylpyrazine can be synthesized through various methods. One common synthetic route involves the acylation of 3-methylpyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, producing this compound as the main product .
Industrial Production Methods: Industrial production of this compound often involves similar acylation reactions but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions: 2-Acetyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine carboxylic acids.
Reduction: 2-(3-methylpyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazines depending on the nucleophile used.
科学的研究の応用
Food Industry Applications
Flavoring Agent
2-Acetyl-3-methylpyrazine is extensively utilized as a flavoring agent in various food products, particularly in snacks, baked goods, and beverages. Its unique flavor profile enhances the sensory experience of products like roasted coffee and peanuts .
Case Study: Coffee Flavoring
In a study examining volatile compounds released during the grinding of roasted coffee beans, this compound was identified as a key contributor to the characteristic aroma of coffee . The compound's concentration was quantitatively analyzed using advanced techniques such as UPLC-MS/MS, demonstrating its significance in flavor enhancement.
Compound | Concentration (mg/kg) | Flavor Profile |
---|---|---|
This compound | 19.49 | Nutty, Roasted |
2,3-Dimethylpyrazine | 25.48 | Earthy |
2,6-Dimethylpyrazine | 26.26 | Sweet |
Cosmetic Applications
Fragrance Ingredient
In cosmetics, this compound is incorporated due to its pleasant scent profile. It is used in perfumes and personal care products to enhance fragrance complexity .
Safety Assessment
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials indicated that this compound does not present significant skin sensitization risks at typical exposure levels . The study evaluated various endpoints including repeated dose toxicity and reproductive toxicity, concluding that exposure levels are below the established safety thresholds.
Potential Therapeutic Uses
Antioxidant Properties
Recent research has suggested that pyrazines, including this compound, may exhibit antioxidant properties. This could open avenues for developing functional foods or supplements aimed at reducing oxidative stress in humans .
Environmental Impact
The environmental impact of this compound has been assessed under various conditions. Studies indicate that it is not persistent or bioaccumulative in nature, making it a safer option compared to other synthetic compounds used in similar applications .
作用機序
The mechanism of action of 2-acetyl-3-methylpyrazine primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in Maillard reactions, contributing to the formation of complex flavor compounds during food processing .
類似化合物との比較
Table 1: Key Pyrazines in Aroma Formation
*SSAB: Soy Sauce Aroma Type Baijiu
Sensory Contributions
- This compound: Exhibits dual aroma roles depending on context. In wines aged with acacia wood, it imparts toasty and nutty notes , while in table grapes, it contributes cucumber and tzatziki-like scents . Its sub-threshold concentrations (39% of odor threshold) synergize with other pyrazines to enhance roasted aromas in Baijiu .
- 2,3-Diethylpyrazine and 2,3-Dimethylpyrazine : Both enhance roasted aromas at sub-threshold levels (46% and 19% of their thresholds, respectively) via perceptual interactions .
- 2-Ethyl-3,5-dimethylpyrazine : Dominates with the highest odor activity value (OAV: 0.4–2.4) in SSAB, contributing intensely to roasted flavors .
Sub-Threshold Synergistic Effects
In SSAB, mixtures of sub-threshold pyrazines (e.g., this compound, 2,3-dimethylpyrazine) amplify roasted aroma perception despite individual concentrations being below detection thresholds. This phenomenon, termed "perceptual interaction," is critical in complex food matrices . For example, this compound at 39% of its threshold significantly enhances aroma when combined with other pyrazines .
Stability and Occurrence
- This compound : Found in cereals, walnuts, and acacia wood-aged wines . Its concentration decreases in brown rice during milling due to lipid oxidation .
- 2,3-Diethyl-5-methylpyrazine: Stable in fermented beverages, contributing smoky notes in SSAB .
- 2-Methoxy-3-sec-butylpyrazine : Highly potent but unstable; detected only via olfactometry in grapes .
生物活性
2-Acetyl-3-methylpyrazine is a pyrazine derivative known for its distinct aroma and flavor, commonly found in various food products, particularly in roasted and cooked foods. Its chemical structure is characterized by the presence of an acetyl group and a methyl group on the pyrazine ring, which contributes to its biological activity. This article delves into the biological properties, safety assessments, and potential applications of this compound based on diverse research findings.
- Chemical Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- CAS Number : 23787-80-6
Flavoring Agent
This compound is primarily recognized for its role as a flavoring agent in the food industry. It imparts a nutty, roasted flavor that enhances the sensory profile of various foods. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it is considered safe for consumption with no significant health concerns reported at typical usage levels .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacteria and fungi, suggesting potential applications in food preservation and safety . The compound's ability to inhibit microbial growth can be attributed to its chemical structure, which disrupts microbial cell membranes.
Neurological Effects
Behavioral studies have shown that this compound can influence neurological responses. In experiments involving olfactory stimuli, this compound elicited distinct behavioral changes in test subjects, indicating its potential role in sensory processing and memory formation . The compound's aroma may trigger specific neural pathways associated with flavor perception and emotional responses.
Safety Assessment
The safety profile of this compound has been evaluated through various toxicological studies. The findings suggest:
- No significant toxicity : Studies conducted on rats showed no adverse effects at doses typically encountered in food applications .
- Acceptable Daily Intake (ADI) : The JECFA has established that there are no safety concerns regarding its use as a food additive, supporting its status as a safe flavoring agent .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-acetyl-3-methylpyrazine, and what methodological considerations are critical for yield optimization?
- Answer: A primary synthesis involves Hofmann rearrangement of intermediates like 3-methoxy-2-aminopyrazine, followed by acetylation. Reaction conditions (e.g., sodium hypochlorite concentration, pH, and temperature) significantly impact yield . Alternative routes include condensation of hydrazine derivatives with acetylating agents under inert atmospheres to prevent oxidation . Purity is typically verified via GC-MS or HPLC, with yields reported between 60–85% depending on solvent polarity and catalyst selection .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Answer: X-ray crystallography is the gold standard for structural confirmation, providing precise bond lengths (e.g., C–C averaging 1.407 Å) and dihedral angles (e.g., 55.42° between aromatic rings in hydrazone derivatives) . Complementary methods include:
- GCxGC-TOFMS : Resolves co-eluting compounds (e.g., distinguishing this compound from m/z 136 analogs) with >860 library similarity scores .
- NMR : ¹H and ¹³C spectra confirm substituent positions, with methyl groups resonating at δ ~2.3 ppm and acetyl protons at δ ~2.6 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, density) of this compound across studies?
- Answer: Discrepancies arise from measurement techniques (e.g., differential scanning calorimetry vs. distillation) and sample purity. For example, boiling points vary between 90°C (at 20 mmHg) and higher values under ambient pressure . Standardized protocols (e.g., ASTM methods) and computational models (e.g., COSMO-RS for density predictions) are recommended to reconcile data .
Q. What mechanistic insights explain this compound’s role as a ligand in coordination chemistry, and how does its structure influence metal complex stability?
- Answer: The compound acts as a bidentate ligand via pyrazine nitrogen and acetyl oxygen atoms. In zinc(II) complexes, it forms a distorted octahedral geometry with bond lengths of Zn–N (~2.1 Å) and Zn–O (~2.3 Å). Steric hindrance from the methyl group reduces ligand flexibility, enhancing thermal stability but limiting solubility in polar solvents .
Q. How do structural analogs (e.g., 2-methoxy-3-isopropylpyrazine) impact the interpretation of this compound’s bioactivity or flavor-enhancing properties?
- Answer: Substituent electronegativity and steric bulk critically affect receptor binding. For instance, methoxy groups increase volatility (relevant in flavor studies), while acetyl groups enhance hydrogen-bonding capacity, influencing antimicrobial activity. Comparative GC-MS studies of analogs reveal threshold concentrations as low as 1 ppb for sensory detection .
Methodological Challenges
Q. What strategies are recommended for synthesizing and characterizing hydrazone derivatives of this compound, particularly in crystallographic studies?
- Answer: Hydrazone formation requires stoichiometric control of phenylsulfonylhydrazine and acidic conditions (pH 4–5). Crystal growth is achieved via slow evaporation in ethanol/water mixtures. Key crystallographic parameters include monoclinic P21/c symmetry, Z = 4, and hydrogen-bonded chains along the [001] direction (N–H⋯O, 2.8 Å) .
Q. How can researchers address low solubility of this compound in aqueous media for biological assays?
- Answer: Co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes improve solubility without altering bioactivity. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability (PDI <0.3) .
Data Reproducibility and Validation
Q. What are the best practices for validating synthetic yields and purity in multi-step reactions involving this compound?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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